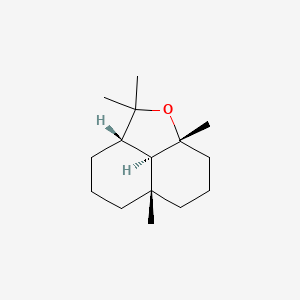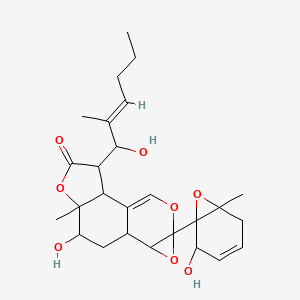
Acremolactone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acremolactone A is a natural product found in Acremonium rutilum with data available.
Applications De Recherche Scientifique
Structural and Stereochemical Analysis
Acremolactone A has been a subject of interest due to its novel structural characteristics. The compound was analyzed through chemical degradation, leading to the identification of its stereostructure. The configurational assignment of all asymmetric carbons in Acremolactone A was achieved, enabling the establishment of its stereostructure. This detailed analysis highlights the complexity and uniqueness of Acremolactone A's structure, making it a compound of interest for further scientific investigations (Sassa et al., 2004).
Plant Growth Inhibition
Research has also demonstrated the plant growth inhibitory activity of Acremolactone A. Studies involving the related compounds, Acremolactones B and C, isolated from the same producing organism, Acremonium roseum I4267, revealed that these compounds, particularly Acremolactone B, exhibited notable plant growth inhibitory activity. This finding suggests potential applications of Acremolactone A and its related compounds in the agricultural sector, specifically in the management of plant growth (Sassa, Ooi & Kinoshita, 2004).
Relation to Fungal Bislactones
Acremolactone A is related to other fungal bislactones, such as acremonol and acremodiol. These compounds are part of a larger family of bislactones, known for their antibacterial properties. The structural elucidation and biosynthetic studies of these compounds reveal that they are polyketides, highlighting the diversity and biological significance of bislactones in nature (Berg et al., 2002).
Challenges in Structural Elucidation
The structural analysis and configurational assignments of bislactones, including those related to Acremolactone A, can be challenging. Innovative methods such as GIAO NMR calculations have been explored to overcome these challenges. This approach has been used to predict the configuration of new natural products and has shown potential, despite some limitations. The antimicrobial activities of these compounds further underline their significance in medicinal and biological research (Knowles et al., 2021).
Propriétés
Nom du produit |
Acremolactone A |
|---|---|
Formule moléculaire |
C26H34O8 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
7-hydroxy-3-[(E)-1-hydroxy-2-methylhex-2-enyl]-12-(2-hydroxy-6-methyl-7-oxabicyclo[4.1.0]hept-3-en-1-yl)-6-methyl-5,11,13-trioxatetracyclo[7.5.0.02,6.010,12]tetradec-1(14)-en-4-one |
InChI |
InChI=1S/C26H34O8/c1-5-6-8-13(2)20(29)18-19-15-12-31-26(25-16(27)9-7-10-23(25,3)34-25)21(32-26)14(15)11-17(28)24(19,4)33-22(18)30/h7-9,12,14,16-21,27-29H,5-6,10-11H2,1-4H3/b13-8+ |
Clé InChI |
AIDBYRCMBCUHKZ-MDWZMJQESA-N |
SMILES isomérique |
CCC/C=C(\C)/C(C1C2C3=COC4(C(C3CC(C2(OC1=O)C)O)O4)C56C(C=CCC5(O6)C)O)O |
SMILES canonique |
CCCC=C(C)C(C1C2C3=COC4(C(C3CC(C2(OC1=O)C)O)O4)C56C(C=CCC5(O6)C)O)O |
Synonymes |
acremolactone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



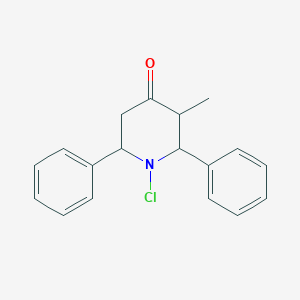
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]adenosine](/img/structure/B1254133.png)
![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)
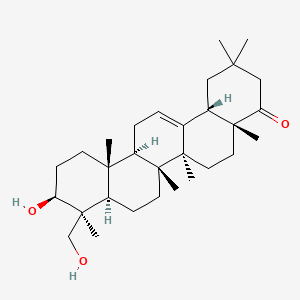
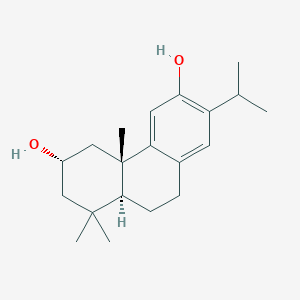

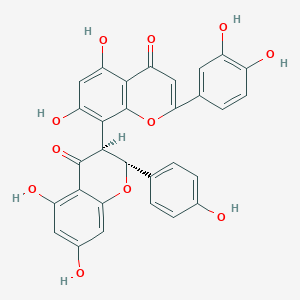
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)

![2-Ammonio-3-{3,5-dibromo-4-[4-hydroxy-3-(6-oxo-1,6-dihydro-pyridazin-3-ylmethyl)-phenoxy]-phenyl}-propionic acid anion](/img/structure/B1254147.png)

![3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid](/img/structure/B1254150.png)

